(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl group, a pyrrolidinone ring, and a tert-butoxycarbonyl-protected amino group. Its synthesis and reactivity make it a valuable molecule in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Final Coupling: The protected amino acid derivative is coupled with the biphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2,5-Dioxopyrrolidin-1-yl 3-phenylpropanoate: Similar structure but lacks the biphenyl group.
(S)-2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Contains a methoxy group instead of a biphenyl group.
Uniqueness
(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its combination of a biphenyl group and a protected amino acid, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-24(2,3)31-23(30)25-19(22(29)32-26-20(27)13-14-21(26)28)15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,25,30)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPSKRFMSNOVGP-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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